molecular formula C8H11NO3 B1194082 3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one CAS No. 30652-21-2

3-Hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1h)-one

Cat. No. B1194082
Key on ui cas rn: 30652-21-2
M. Wt: 169.18 g/mol
InChI Key: ZJDRWNJIMXVJQG-UHFFFAOYSA-N
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Patent
US06294152B1

Procedure details

A reaction analogous to that used for the synthesis of 3-hydroxy-1,2-dimethyl-4- pyridinone was employed, starting with ethanolamine (0.44 g). No precipitate was observed after concentration. Recrystallization from ethanol and diethyl ether resulted in a white powder (0.53 g). Proton NMR (D20): 7.82 (d, 1H), 6.89 (d, 1H), 4.27 (t, 2H), 3.74 (t, 2H), 2.36 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][N:4]([CH3:9])[C:3]=1[CH3:10].[CH2:11](CN)[OH:12]>>[OH:12][CH2:11][CH2:9][N:4]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N(C=CC1=O)C)C
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction analogous to
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(=C(C(C=C1)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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